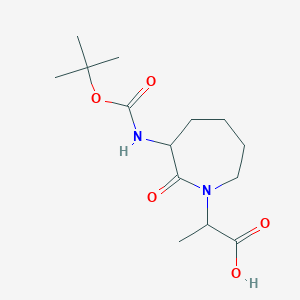
(R)-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a seven-membered azepane ring, which is a structural motif found in various biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino group enhances its stability and facilitates its use in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid typically involves several steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Boc Protecting Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Formation of the Propanoic Acid Moiety: The propanoic acid group is introduced through a series of reactions, such as esterification followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of ®-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the Boc group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like hydrochloric acid for deprotection of the Boc group.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of deprotected or functionalized derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Chiral Building Block: Its chiral nature makes it valuable in asymmetric synthesis.
Biology
Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition mechanisms due to its structural similarity to natural substrates.
Protein Modification: It can be employed in the modification of proteins for research purposes.
Medicine
Drug Development: The compound is a potential lead compound for the development of new drugs, particularly those targeting neurological disorders.
Prodrug Design: Its stability and reactivity make it suitable for prodrug design, where it can be converted into an active drug in vivo.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
作用機序
The mechanism of action of ®-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes, inhibiting their activity or modifying their function. The Boc group can be removed under physiological conditions, releasing the active form of the compound.
類似化合物との比較
Similar Compounds
®-2-((S)-3-Amino-2-oxoazepan-1-yl)propanoic acid: Lacks the Boc protecting group, making it less stable but more reactive.
®-2-((S)-3-((Methoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid: Contains a methoxycarbonyl group instead of a Boc group, affecting its reactivity and stability.
®-2-((S)-3-((Benzyloxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid: Contains a benzyloxycarbonyl group, which can be removed under milder conditions compared to the Boc group.
Uniqueness
The presence of the Boc protecting group in ®-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid provides a unique balance of stability and reactivity, making it a versatile compound in synthetic chemistry. Its chiral nature and structural features also contribute to its uniqueness, allowing it to be used in a wide range of applications.
特性
分子式 |
C14H24N2O5 |
|---|---|
分子量 |
300.35 g/mol |
IUPAC名 |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoazepan-1-yl]propanoic acid |
InChI |
InChI=1S/C14H24N2O5/c1-9(12(18)19)16-8-6-5-7-10(11(16)17)15-13(20)21-14(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,20)(H,18,19) |
InChIキー |
CAKZYEGRDMPHCV-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)N1CCCCC(C1=O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






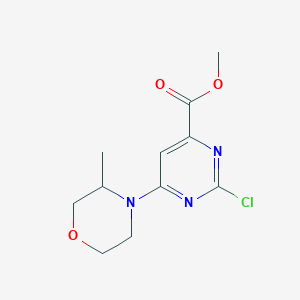
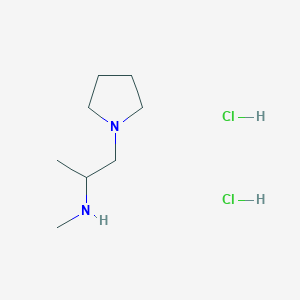

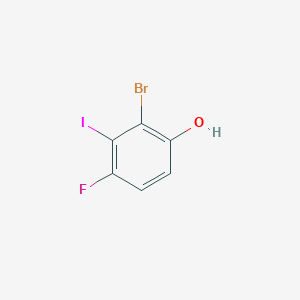
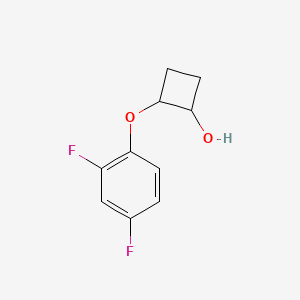
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine](/img/structure/B14780748.png)
![2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780753.png)
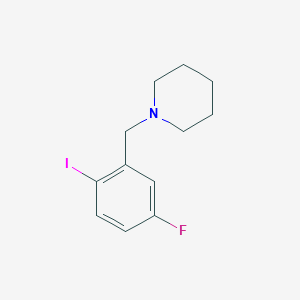
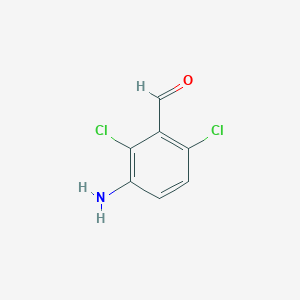
![[(3R)-3-amino-4-(phenylsulfanyl)butyl]dimethylamine](/img/structure/B14780764.png)
